Cas no 2097916-69-1 (N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide)

N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide
- CHEMBL4958060
- AKOS032465895
- 2097916-69-1
- N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide
- F6514-7900
- N-[2-(triazol-2-yl)ethyl]benzenesulfonamide
- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
-
- Inchi: 1S/C10H12N4O2S/c15-17(16,10-4-2-1-3-5-10)13-8-9-14-11-6-7-12-14/h1-7,13H,8-9H2
- InChI Key: QINJKZHWEHKFKI-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(NCCN1N=CC=N1)(=O)=O
Computed Properties
- Exact Mass: 252.06809681g/mol
- Monoisotopic Mass: 252.06809681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 85.3Ų
N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-7900-50mg |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6514-7900-5μmol |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6514-7900-10mg |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6514-7900-15mg |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6514-7900-40mg |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6514-7900-5mg |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6514-7900-2μmol |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6514-7900-20μmol |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6514-7900-25mg |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6514-7900-10μmol |
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide |
2097916-69-1 | 10μmol |
$103.5 | 2023-09-08 |
N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide Related Literature
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide
N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide (CAS No. 2097916-69-1): An Overview of a Promising Compound in Medicinal Chemistry
N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide (CAS No. 2097916-69-1) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.
Chemical Structure and Properties: N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide is a sulfonamide derivative with a triazole ring. The presence of the triazole moiety imparts several favorable properties to the molecule, such as enhanced stability and improved pharmacokinetic profiles. The compound has a molecular formula of C10H13N3O3S and a molecular weight of 255.30 g/mol. It is typically obtained as a white crystalline solid with good solubility in polar solvents like DMSO and methanol.
Synthesis Methods: The synthesis of N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide can be achieved through various routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(2-aminoethyl)-1H-1,2,3-triazole under basic conditions. This reaction proceeds via nucleophilic substitution, yielding the desired product in good yield. Another approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is known for its high efficiency and selectivity in forming triazole rings.
Biological Activities: N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide has been extensively studied for its biological activities. Recent research has shown that it exhibits potent antifungal properties against various fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity. Additionally, the compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacological Applications: The unique combination of antifungal and anti-inflammatory properties makes N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide a promising candidate for the treatment of various diseases. In particular, it has shown potential in the management of fungal infections and inflammatory conditions such as dermatitis and arthritis. Preclinical studies have demonstrated its efficacy in animal models, with minimal toxicity observed at therapeutic doses.
Clinical Trials: Although N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide is still in the early stages of clinical development, preliminary results are encouraging. Phase I clinical trials have been initiated to evaluate its safety and pharmacokinetics in healthy volunteers. The trials have shown that the compound is well-tolerated with no significant adverse effects reported. Further clinical studies are planned to assess its efficacy in treating specific medical conditions.
Recent Research Developments: Recent advancements in computational chemistry have facilitated the design and optimization of N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide derivatives with enhanced biological activities. Molecular docking studies have identified key interactions between the compound and its target proteins, providing valuable insights for structure-based drug design. Additionally, efforts are underway to develop prodrugs that can improve the bioavailability and reduce potential side effects.
Conclusion: N-2-(2H-1,2,3-triazolyl)ethylbenzenesulfonamide (CAS No. 2097916-69-1) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an important role in future drug discovery efforts.
2097916-69-1 (N-2-(2H-1,2,3-triazol-2-yl)ethylbenzenesulfonamide) Related Products
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)




